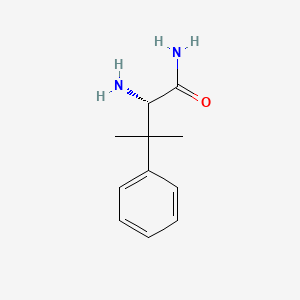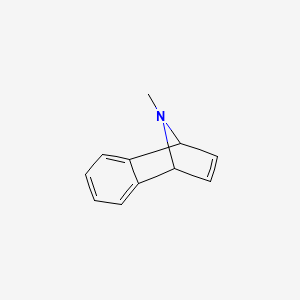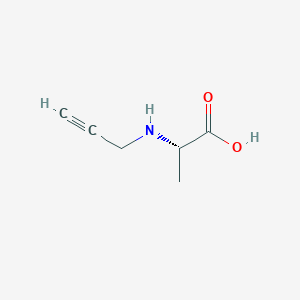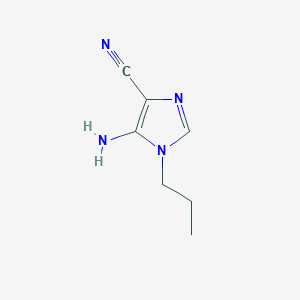![molecular formula C5HCl3N4 B12824870 2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B12824870.png)
2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trichloro-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound characterized by the presence of chlorine atoms at positions 2, 4, and 7 on the imidazo[4,5-d]pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,7-trichloropyridazine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7-Trichloro-1H-imidazo[4,5-d]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization and Condensation: It can form fused ring systems through cyclization reactions with other heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Cyclization: Catalysts such as palladium or copper salts in the presence of ligands and bases.
Major Products Formed
Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.
Fused Ring Systems: Complex heterocyclic structures formed through cyclization reactions.
Applications De Recherche Scientifique
2,4,7-Trichloro-1H-imidazo[4,5-d]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism by which 2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins involved in cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,7-Triamino-1H-imidazo[4,5-d]pyridazine: A nitrogen-rich analogue with different electronic properties.
2,4,7-Trichloro-1H-imidazo[4,5-b]pyridine: A structurally related compound with a different ring fusion pattern.
Uniqueness
2,4,7-Trichloro-1H-imidazo[4,5-d]pyridazine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and potential applications. Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C5HCl3N4 |
|---|---|
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C5HCl3N4/c6-3-1-2(4(7)12-11-3)10-5(8)9-1/h(H,9,10) |
Clé InChI |
RXMXRMXUSHICNB-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=NN=C1Cl)Cl)N=C(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)



![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)





